

An Evaluation of Raloxifene (CAS 82640-04-8) Efficacy Against Known Standards

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Compound of Interest

Compound Name: *Einecs 280-007-5*

Cat. No.: *B15194915*

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Disclaimer: The provided CAS number, 82640-07-1, corresponds to a complex organic copper salt, likely a dye, and not a therapeutic agent. Based on the context of the request for a comparison guide for drug development professionals, it is highly probable that the intended query was for CAS 82640-04-8, which is Raloxifene hydrochloride. This guide proceeds with the evaluation of Raloxifene.

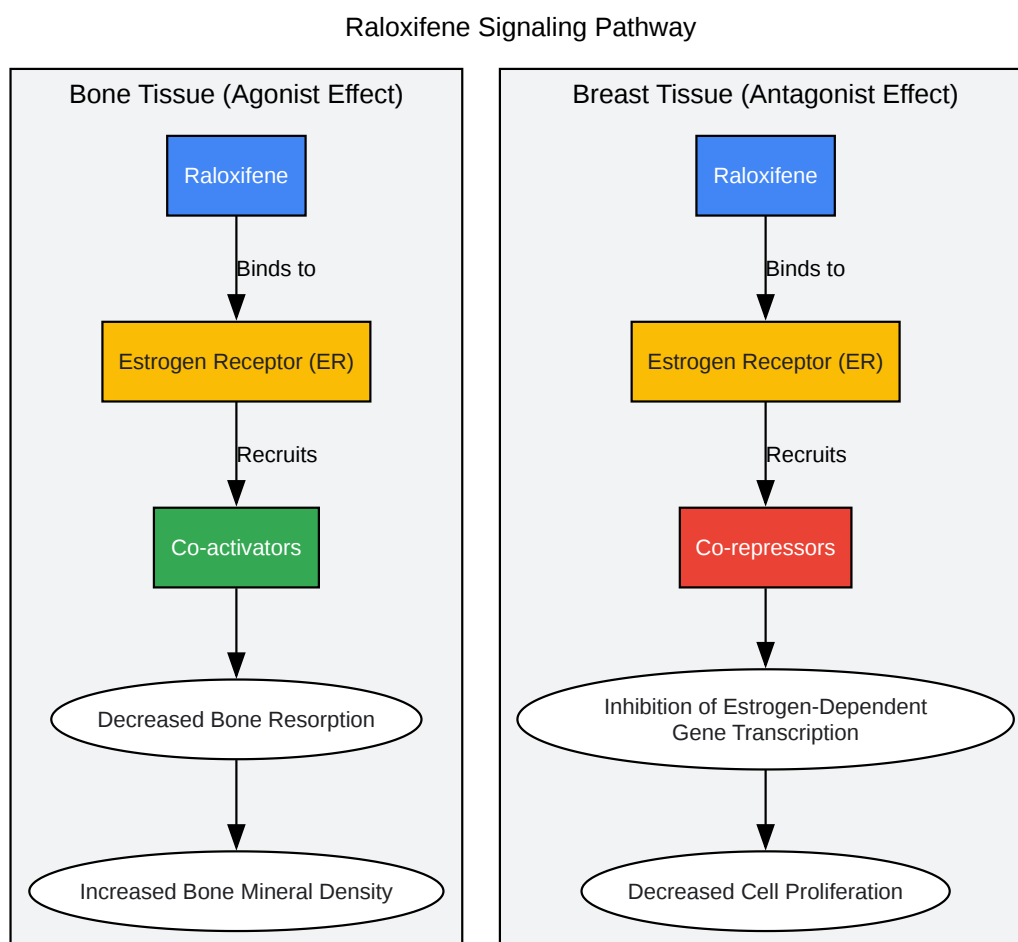
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that has been approved for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for invasive breast cancer.[1][2] It exhibits tissue-specific estrogen agonist and antagonist effects.[1][2][3][4]

Mechanism of Action

Raloxifene's therapeutic effects are mediated through its binding to estrogen receptors (ERs), primarily ER α and ER β . [1][2][3] The binding of Raloxifene to these receptors induces conformational changes that are different from those induced by estrogen. This leads to differential recruitment of co-activator and co-repressor proteins in various tissues, resulting in tissue-specific gene expression and physiological effects.[2][3][5]

- In Bone: Raloxifene acts as an estrogen agonist.[1][2] It mimics the effects of estrogen, leading to a decrease in bone resorption by inhibiting osteoclast activity and an increase in bone mineral density (BMD).[3]

- In Breast and Uterine Tissue: Raloxifene acts as an estrogen antagonist.[1][2][3] It blocks the proliferative effects of estrogen in these tissues, which is the basis for its use in reducing the risk of estrogen receptor-positive (ER-positive) breast cancer.[2][3]



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Caption: Mechanism of action of Raloxifene in bone and breast tissue.

Efficacy in Postmenopausal Osteoporosis

The primary goal of osteoporosis treatment is the prevention of fractures. The efficacy of Raloxifene has been evaluated in several large-scale clinical trials, most notably the Multiple Outcomes of Raloxifene Evaluation (MORE) trial.^{[6][7][8]} The standard of care for postmenopausal osteoporosis includes bisphosphonates (e.g., alendronate, risedronate, zoledronic acid) and denosumab.^{[9][10][11][12]}

Data Presentation: Comparison of Raloxifene with Standard Therapies for Osteoporosis

Drug Class	Drug	Vertebral Fracture Risk Reduction	Non-Vertebral Fracture Risk Reduction	Hip Fracture Risk Reduction	Change in Lumbar Spine BMD
SERM	Raloxifene	30-50% vs. placebo ^[13]	Not significant ^[8] ^[14]	Not significant	+2.1% to +2.7% over 3 years ^[13]
Bisphosphonates	Alendronate	~50% vs. placebo ^[15]	20-30% vs. placebo ^[16]	40-50% vs. placebo ^[16]	+5-7% over 3 years ^[16]
Risedronate		60-70% vs. placebo ^[16]	20-30% vs. placebo ^[16]	40-50% vs. placebo ^[16]	Similar to alendronate
Zoledronic Acid		70% vs. placebo ^[15]	~25% vs. placebo ^[15]	41% vs. placebo ^[15]	Similar to alendronate
RANKL Inhibitor	Denosumab	68% vs. placebo ^[15] ^{[17][18]}	20% vs. placebo ^[17] ^[18]	40% vs. placebo ^[15] ^{[17][18]}	+9.2% over 3 years ^[17]

Efficacy in Breast Cancer Risk Reduction

Raloxifene is indicated for the reduction in risk of invasive breast cancer in postmenopausal women with osteoporosis or those at high risk for invasive breast cancer. Its efficacy has been compared to placebo and another SERM, tamoxifen, in several large clinical trials, including

the MORE, CORE, and STAR trials.[7][19][20] Alternatives for breast cancer risk reduction in postmenopausal women include tamoxifen and aromatase inhibitors (e.g., anastrozole, exemestane).[21][22]

Data Presentation: Comparison of Raloxifene with Standard Therapies for Breast Cancer Risk Reduction

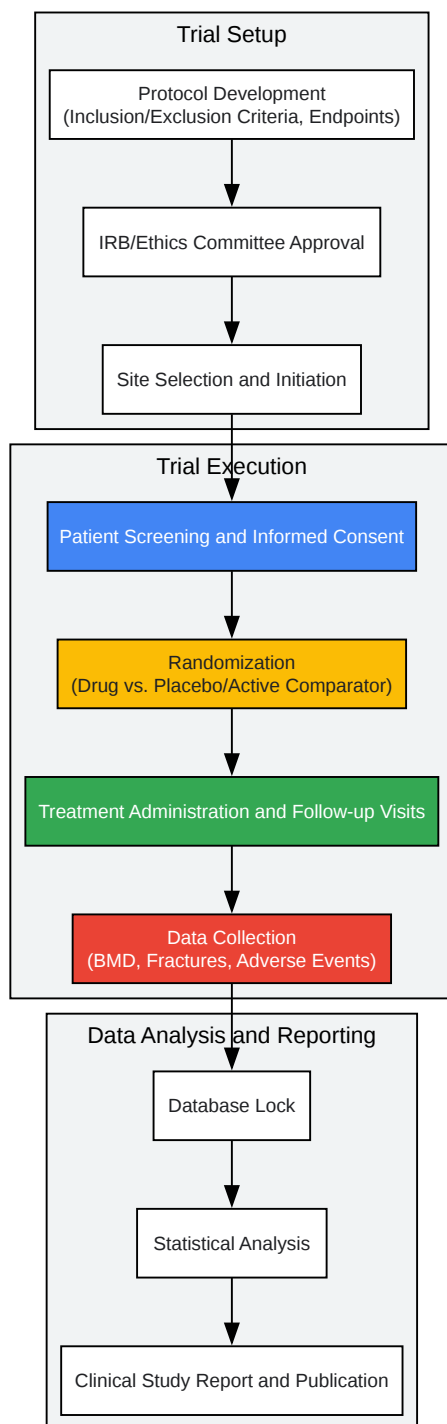
Drug Class	Drug	Invasive Breast Cancer Risk Reduction (vs. Placebo)	ER-Positive Breast Cancer Risk Reduction (vs. Placebo)	Key Adverse Events of Note
SERM	Raloxifene	54% (overall) [23], 66% (in high-risk women) [7]	70%[23], 76% [19]	Increased risk of thromboembolic events, hot flashes.[24] Lower risk of uterine cancer and cataracts than tamoxifen. [19]
SERM	Tamoxifen	~29% to 49%[25] [26]	Significant reduction	Increased risk of endometrial cancer, thromboembolic events, and cataracts.[25]
Aromatase Inhibitors	Anastrozole	~53%[27]	Significant reduction	Musculoskeletal events, bone loss.[22]
Exemestane	~50%[28]	Significant reduction	Musculoskeletal events, bone loss.[22]	

Experimental Protocols

Detailed, step-by-step experimental protocols for large-scale clinical trials are extensive and proprietary. However, the general methodologies employed in key trials evaluating Raloxifene are summarized below.

Workflow for a Typical Phase III Clinical Trial of an Osteoporosis Drug

Phase III Clinical Trial Workflow for Osteoporosis

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Caption: Generalized workflow of a Phase III clinical trial for an osteoporosis drug.

Summary of Methodologies for Key Raloxifene Trials

1. Multiple Outcomes of Raloxifene Evaluation (MORE) Trial[6][7][8]

- Objective: To determine the effect of raloxifene on fracture risk in postmenopausal women with osteoporosis.
- Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: 7,705 postmenopausal women (mean age 66.5 years) with osteoporosis.
- Intervention: Participants were randomized to receive raloxifene (60 mg/day or 120 mg/day) or placebo.
- Duration: 36 months of follow-up.
- Primary Endpoint: Incidence of new vertebral fractures.
- Secondary Endpoints: Non-vertebral fractures, bone mineral density (BMD), and safety.

2. Continuing Outcomes Relevant to Evista (CORE) Trial[7][19]

- Objective: To evaluate the efficacy of an additional 4 years of raloxifene therapy in preventing invasive breast cancer in women who participated in the MORE trial.
- Study Design: Multicenter, double-blind, placebo-controlled extension study.
- Participants: A subset of women from the MORE trial.
- Intervention: Participants continued on their assigned treatment (raloxifene 60 mg/day or placebo).
- Primary Endpoint: Incidence of invasive breast cancer.

3. Study of Tamoxifen and Raloxifene (STAR) Trial[20]

- Objective: To compare the effects of tamoxifen and raloxifene on the risk of developing invasive breast cancer in postmenopausal women at increased risk.

- Study Design: Randomized, double-blind, active-controlled trial.
- Participants: 19,747 postmenopausal women at increased risk for breast cancer.
- Intervention: Participants were randomized to receive tamoxifen (20 mg/day) or raloxifene (60 mg/day) for 5 years.
- Primary Endpoint: Incidence of invasive breast cancer.
- Secondary Endpoints: Incidence of non-invasive breast cancer, uterine cancer, and other health outcomes.

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